molecular formula C9H11NO3 B571849 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone CAS No. 1260683-60-0

1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B571849
CAS No.: 1260683-60-0
M. Wt: 181.191
InChI Key: DLPKUYALAOIGBP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H11NO3 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-amino-4-hydroxy-3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent recovery and recycling are also employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of this compound derivatives with carbonyl groups.

    Reduction: Formation of 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

1-(2-amino-4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(11)6-3-4-7(12)9(13-2)8(6)10/h3-4,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPKUYALAOIGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717086
Record name 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260683-60-0
Record name 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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